molecular formula C9H8N2O2 B015379 3-(4-Nitrophenyl)propionitrile CAS No. 53563-09-0

3-(4-Nitrophenyl)propionitrile

Cat. No. B015379
CAS RN: 53563-09-0
M. Wt: 176.17 g/mol
InChI Key: GVBCIYYRQGBBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

3-(4-Nitrophenyl)propionitrile and related compounds are synthesized through various chemical reactions, emphasizing green and straightforward procedures. For example, the synthesis of related nitrophenyl derivatives involves coupling reactions and other methodologies that are efficient and environmentally friendly (Al‐Azmi & Shalaby, 2018).

Molecular Structure Analysis

Molecular structure analysis of nitrophenyl derivatives has been conducted using various spectroscopic methods and crystallography. Studies have elucidated the structural details, revealing how substituents like nitro groups influence the molecular geometry and stability through electronic effects and intramolecular interactions (Zhang et al., 2013).

Chemical Reactions and Properties

Nitrophenyl derivatives, including 3-(4-Nitrophenyl)propionitrile, undergo various chemical reactions, showcasing their reactivity and functional group transformations. Research includes studies on anion binding, color change signaling, and catalytic reactions indicating the versatile chemistry of these compounds (Camiolo et al., 2003).

Physical Properties Analysis

The physical properties, such as crystal structure and phase behavior of nitrophenyl derivatives, have been extensively studied. These investigations provide insights into the solid-state characteristics and the impact of molecular substitutions on the physical attributes of these compounds (Binev et al., 2000).

Chemical Properties Analysis

The chemical properties of 3-(4-Nitrophenyl)propionitrile are influenced by the presence of the nitro group and the cyano group, which affect its reactivity and interactions with other molecules. Studies on their electron-withdrawing effects, charge transfer, and reaction mechanisms provide a comprehensive understanding of their chemical behavior (Graneek et al., 2018).

Scientific Research Applications

  • Corrosion Inhibition : Yttrium 3-(4-nitrophenyl)-2-propenoate, a derivative of 3-(4-Nitrophenyl)propionitrile, has been found to effectively inhibit copper alloy corrosion in NaCl solution. This inhibition is due to the formation of protective deposits that slow down electrochemical corrosion reactions (Nam, Thang, Hoai, & Hiển, 2016).

  • Chemical Transformation and Antibacterial Activity : The compound can be chemically transformed by reducing the nitrile group, which leads to the production of substances like 2-2-[3-amino-2-(4-aminophenyl)propyl]phenoxyethanol. Additionally, certain synthesized compounds containing the 4-nitrophenyl group have demonstrated antibacterial activity against various human pathogenic microorganisms (Kuziv, Shablykina, & Khilya, 2017; Uzun, Esen, Koç, Usta, & Ceylan, 2019).

  • Synthesis and Structural Analysis : Researchers have developed green, fast, and straightforward methods for synthesizing derivatives of 3-(4-Nitrophenyl)propionitrile, such as (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile. These studies also confirm the structure and stability of these compounds through various analytical methods (Al‐Azmi & Shalaby, 2018).

  • Catalysis and Reaction Studies : The compound has been studied in the context of catalytic reactions, such as the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate in acetonitrile. It involves a six-membered cyclic transition state with a second amine molecule playing a role in proton exchange and C-OAr bond scission (Um et al., 2015).

  • Carcinogenicity and DNA Interaction : 3-(4-Nitrophenyl)propionitrile derivatives have been identified as potential markers for carcinogen-DNA interactions. For instance, O6-(2-cyanoethyl)guanine, a marker for the reaction of acrylonitrile and 3-(methylnitrosamino)propionitrile with DNA, reveals its potential as a carcinogen marker (Prokopczyk, Bertinato, & Hoffmann, 1988).

  • Spectral and Structural Changes in Chemistry : The conversion of (4-nitrophenyl)acetonitrile into its carbanion leads to significant spectral and structural changes. These changes are observed in the frequencies and intensities of cyano and nitro stretching bands, which are of importance in understanding chemical interactions and reactions (Binev, Petrova, Tsenov, & Binev, 2000).

  • Surface Chemistry and Grafting : 4-nitrophenyl groups, related to 3-(4-Nitrophenyl)propionitrile, have been studied for their ability to graft onto carbon and metallic surfaces. This grafting occurs spontaneously without electrochemical induction, indicating potential applications in material science and surface chemistry (Adenier et al., 2005).

  • Environmental Biodegradation : Certain nitrophenyl compounds, like 3-methyl-4-nitrophenol, have been studied for their degradation by specific bacterial strains, such as Ralstonia sp. SJ98. These studies are crucial in understanding the environmental impact and biodegradation pathways of these compounds (Bhushan et al., 2000).

Safety And Hazards

The safety data sheet for a similar compound, “(S)-3-Amino-3-(3-nitrophenyl)propionic acid”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation1. It’s recommended to use this compound only outdoors or in a well-ventilated area, and to avoid breathing its dust, fume, gas, mist, vapors, or spray1.


Future Directions

The future directions for “3-(4-Nitrophenyl)propionitrile” are not explicitly mentioned in the search results.


Please note that this information is based on the available data and there might be more comprehensive and specific information in scientific literature that is not covered here.


properties

IUPAC Name

3-(4-nitrophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBCIYYRQGBBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407824
Record name 3-(4-Nitrophenyl)propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)propionitrile

CAS RN

53563-09-0
Record name 3-(4-Nitrophenyl)propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Propionitrile (32 mL), diisopropylethylamine (2.5 g, 19.58 mmol) were added to a mixture of 4-nitrobenzyl alcohol (1 g, 6.53 mmol) and (cyanomethyl)trimethylphosphonium iodide (4 g, 16.32 mmol). The mixture was heated at 97° C. for 24 h. Water (1 mL) was added to the mixture and followed by conc. HCl (5 mL). Ethyl acetate (3×100 mL) was used to extract the product. Organic layer was washed with brine, dried with sodium sulfate, concentrated to give dark brown solid. The crude product was purified by flash column chromatography (Ethyl acetate:Hexanes 1:1) to give 740 mg of 3-(4-nitrophenyl)propionitrile as a light orange solid. 1H NMR (DMSO-d6): δ 8.20-8.17 (dd, J=8.7 Hz, 2H), 7.59-7.56 (d, J=9.0 Hz, 2H), 3.06-3.01 (m, 2H).
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of 4-nitrobenzyl alcohol (37) (1 g, 6.53 mmol) and (cyanomethyl)trimethylphosphonium iodide (36) (4 g, 16.32 mmol) were added propionitrile (32 mL) and diisopropylethylamine (2.5 g, 19.58 mmol) at room temperature. The mixture was heated at ˜100° C. for 24 hours. The reaction was quenched with water (1 mL), followed by addition of concentrated HCl (5 mL). The resulting reaction mixture was extracted with ethyl acetate (3×100 mL), washed with brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to give a dark brown solid. The crude solid product was purified by flash column chromatography (silica gel, ethyl acetate:hexanes 1:1) to give 740 mg of 3-(4-nitrophenyl)propionitrile (38) as a light orange solid. 1H NMR (DMSO-d6): δ 8.20-8.17 (dd, J=8.7 Hz, 2H), 7.59-7.56 (d, J=9.0 Hz, 2H), and 3.06-3.01 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Nitrophenyl)propionitrile
Reactant of Route 2
Reactant of Route 2
3-(4-Nitrophenyl)propionitrile
Reactant of Route 3
Reactant of Route 3
3-(4-Nitrophenyl)propionitrile
Reactant of Route 4
Reactant of Route 4
3-(4-Nitrophenyl)propionitrile
Reactant of Route 5
Reactant of Route 5
3-(4-Nitrophenyl)propionitrile
Reactant of Route 6
Reactant of Route 6
3-(4-Nitrophenyl)propionitrile

Citations

For This Compound
9
Citations
RC Gaudreault, AA Noujaim - Organic Preparations and …, 1989 - Taylor & Francis
Radioactive cations such as 67Ga3+, and lllIn3+ and 99mTc4+ are widely used in nuclear medicinel for the diagnosis of various diseases. Furthermore, the extensive use of monoclonal …
K Shibata, Y Saito, K Urano, M Matsui - Bulletin of the Chemical …, 1986 - journal.csj.jp
The reactions of Schiff bases such as N-benzylideneanilines with superoxide ion in acetonitrile under mild conditions gave the cyanomethyl adducts, 3-arylamino-3-arylpropionitriles, as …
Number of citations: 8 www.journal.csj.jp
K Shibata, Y Saito, K Urano, M Matsui - Reactions, 1986 - jlc.jst.go.jp
The reactions of Schiff bases such as N-benzylideneanilines with superoxide ion in acetonitrile under mild conditions gave the cyanomethyl adducts, 3-aryIamino-3-arylpropionitriles, as …
Number of citations: 0 jlc.jst.go.jp
F Zaragoza - The Journal of Organic Chemistry, 2002 - ACS Publications
Treatment of alcohols with an excess of (cyanomethyl)trimethylphosphonium iodide leads, after aqueous hydrolysis, to the clean formation of nitriles with two more carbon atoms than …
Number of citations: 27 0-pubs-acs-org.brum.beds.ac.uk
PR Carlier, KM Lo, MMC Lo, PCK Lo… - The Journal of Organic …, 1997 - ACS Publications
In an effort to further optimize and to define the structural limitations of the nitrile aldol reaction, several studies were undertaken. Lithiated phenylacetonitrile 1 was demonstrated to …
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk
H Jasch, SB Höfling, MR Heinrich - The Journal of Organic …, 2012 - ACS Publications
tert-Butyl phenylazocarboxylates are versatile building blocks for synthetic organic chemistry. Nucleophilic substitutions of the benzene ring proceed with aromatic amines and alcohols …
Number of citations: 58 0-pubs-acs-org.brum.beds.ac.uk
DF Diedrich - Methods in enzymology, 1990 - Elsevier
Publisher Summary This chapter discusses the synthesis and effects on cell membranes of photoafflnity-labeling analogs of phlorizin and phloretin. This chapter discusses the azides as …
M Shi, JK Jiang, SC Cui - Molecules, 2001 - mdpi.com
The Baylis-Hillman reactions of various aryl aldehydes with methyl vinyl ketone at temperatures below -20 o C using Lewis acids such as titanium (IV) chloride, boron (III) chloride or …
Number of citations: 22 0-www-mdpi-com.brum.beds.ac.uk
KM Lo - 1996 - search.proquest.com
It is suprising that very little attention has been given to the stereochemistry of addition of metallated nitriles to aldehydes, given that $\beta $-hydroxynitriles are versatile synthetic …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.